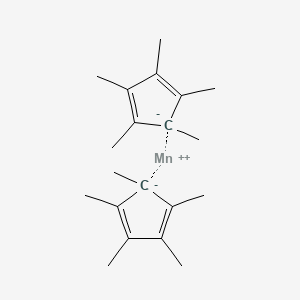
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The common method for preparing bis(pentamethylcyclopentadienyl)manganese involves the reaction of pentamethylcyclopentadiene sodium with manganese dichloride in toluene. This reaction typically requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Bis(pentamethylcyclopentadienyl)manganese undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various ligands, including phosphines and carbonyls, can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to manganese oxides, while substitution reactions can yield a variety of manganese complexes with different ligands.
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)manganese has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)manganese exerts its effects involves its interaction with various molecular targets and pathways. The compound’s stability and reactivity are influenced by the pentamethylcyclopentadienyl ligands, which provide steric protection and electronic effects. These ligands stabilize the manganese center, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methylcyclopentadienyl manganese tricarbonyl (MMT): Used as a fuel additive to increase octane levels.
Bis(pentamethylcyclopentadienyl)iron (II):
Cyclopentadienylmanganese tricarbonyl: Another manganese-based compound with different ligand structures and applications.
Uniqueness: Bis(pentamethylcyclopentadienyl)manganese is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other manganese compounds. This makes it particularly useful in applications requiring high thermal stability and specific electronic properties.
Properties
Molecular Formula |
C20H30Mn |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
manganese(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
IOTLWZWFLIJGHF-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


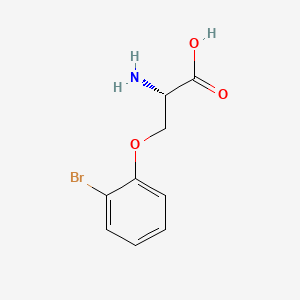
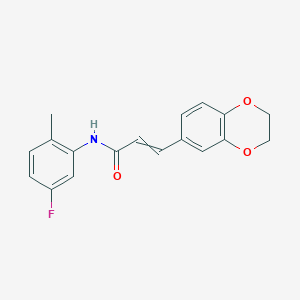
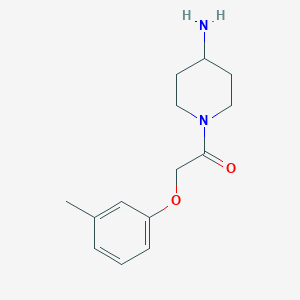
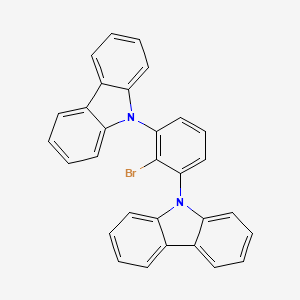
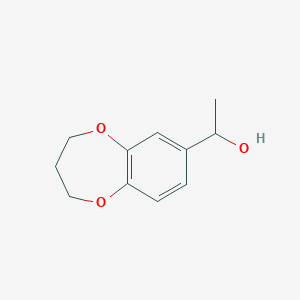
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
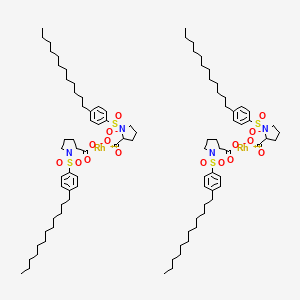
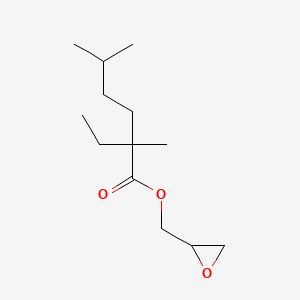
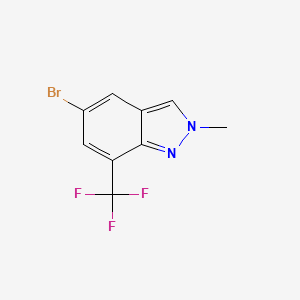
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
